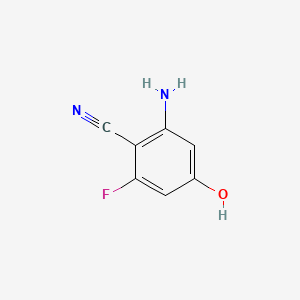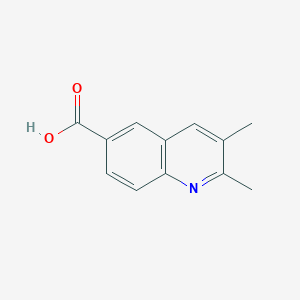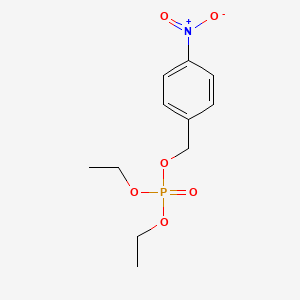
Diethyl (4-nitrophenyl)methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-nitrophenyl)methyl phosphate: is an organophosphate compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is structurally characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phosphate group bonded to two ethyl groups.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4-nitrophenol with diethyl chlorophosphate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves the esterification of 4-nitrophenol with diethyl phosphoric acid under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitrophenol derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-nitrophenol derivatives.
Reduction: 4-aminophenol derivatives.
Substitution: Various substituted phenyl phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diethyl (4-nitrophenyl)methyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme inhibition and metabolic pathways. Medicine: The compound has been studied for its potential use in developing new pharmaceuticals, particularly in the field of neurology. Industry: It is utilized in the production of pesticides and other agrochemicals due to its toxic properties against pests.
Wirkmechanismus
Molecular Targets and Pathways Involved: Diethyl (4-nitrophenyl)methyl phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to overstimulation of the nervous system.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (4-nitrophenyl)methyl phosphate: Similar structure but with two methyl groups instead of ethyl groups.
Paraoxon: Another organophosphate with similar toxicological properties.
Uniqueness: Diethyl (4-nitrophenyl)methyl phosphate is distinguished by its specific ethyl groups, which influence its reactivity and biological activity compared to its methyl counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
70207-45-3 |
|---|---|
Molekularformel |
C11H16NO6P |
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
diethyl (4-nitrophenyl)methyl phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-3-16-19(15,17-4-2)18-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
UZLALDMMYOCUEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


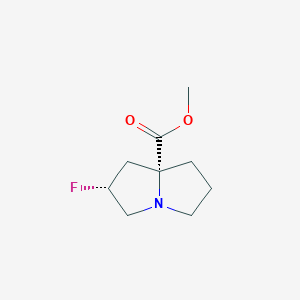

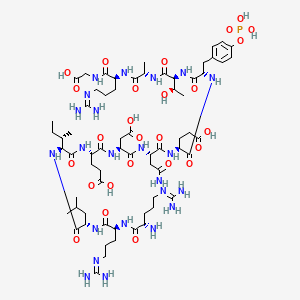

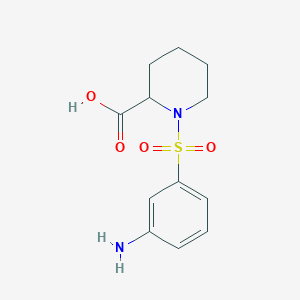
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15363290.png)
![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)

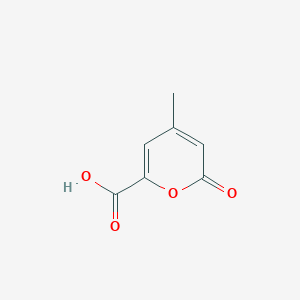

![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)
